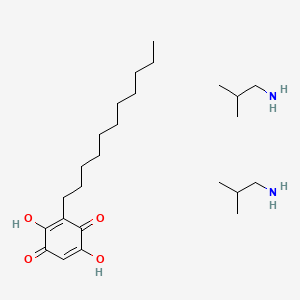

2,5-Diisobutylamino embelin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Diisobutylamino embelin is a synthetic derivative of embelin, a naturally occurring benzoquinone compound. Embelin is primarily extracted from the fruits of the Embelia ribes plant, which has been used in traditional medicine for centuries. The modification of embelin to this compound aims to enhance its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diisobutylamino embelin typically involves the introduction of diisobutylamino groups to the embelin molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require the use of catalysts, such as zinc chloride, and solvents like ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the compound .

Chemical Reactions Analysis

General Reactivity of Embelin

Embelin’s core structure features a dihydroxyquinone ring and a hydrophobic aliphatic chain. Key reaction pathways include:

-

Electron transfer reactions : The quinoid system participates in redox cycles, scavenging reactive oxygen species (ROS) via π–π interactions and proton-coupled electron transfer (PCET) mechanisms .

-

Protonation/deprotonation : Hydroxyl groups undergo deprotonation under basic conditions, forming semiquinone radicals .

-

Nucleophilic substitution : The quinone ring reacts with amines or alcohols, enabling side-chain modifications .

Synthetic Strategies for Amine-Functionalized Embelin Derivatives

While 2,5-diisobutylamino embelin is not explicitly reported, analogous derivatives provide methodological insights:

Functionalization of the Quinone Core

-

Amine substitution : Primary or secondary amines react with embelin’s hydroxyl groups under basic conditions. For example:

Embelin OH R2NH→Embelin NR2+H2O -

Protection/deprotection : Methoxy groups on the benzoquinone core are hydrolyzed to hydroxyls before amine coupling .

Modification of the Hydrophobic Tail

-

Chain length optimization : The C11 aliphatic chain is replaced with branched (e.g., isobutyl) groups to enhance solubility or binding affinity .

-

Introduction of polar groups : Amine-terminated chains improve water solubility but may reduce cellular uptake if overly hydrophilic .

Key Research Findings for Analogous Derivatives

Hypothetical Reactivity of this compound

Based on SAR studies:

-

ROS scavenging : The diisobutylamino groups may alter redox potential, affecting superoxide (O2−) quenching efficiency compared to native embelin .

-

Proton affinity : Steric hindrance from branched chains could slow protonation kinetics, reducing antioxidant activity in acidic microenvironments .

-

Cellular uptake : Increased hydrophobicity from isobutyl groups might enhance membrane permeability but reduce aqueous solubility .

Gaps in Current Research

Scientific Research Applications

2,5-Diisobutylamino embelin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Industry: Utilized in the development of drug delivery systems to improve the bioavailability and efficacy of therapeutic agents

Mechanism of Action

The mechanism of action of 2,5-Diisobutylamino embelin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the X-linked inhibitor of apoptosis protein (XIAP), leading to the induction of apoptosis in cancer cells. Additionally, it can modulate signaling pathways such as NF-κB, p53, and PI3K/AKT, which are crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Diisobutylamino embelin include:

Embelin: The parent compound, known for its anticancer and anti-inflammatory properties.

2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Another derivative of embelin with similar pharmacological activities.

2,5-Dimethoxy-3-undecyl-1,4-benzoquinone: A derivative with modified functional groups to enhance solubility and efficacy

Uniqueness

This compound is unique due to the presence of diisobutylamino groups, which enhance its solubility and bioavailability. This modification also improves its ability to interact with molecular targets, making it a more potent compound compared to its analogs .

Properties

CAS No. |

60198-38-1 |

|---|---|

Molecular Formula |

C25H48N2O4 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione;2-methylpropan-1-amine |

InChI |

InChI=1S/C17H26O4.2C4H11N/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21;2*1-4(2)3-5/h12,18,21H,2-11H2,1H3;2*4H,3,5H2,1-2H3 |

InChI Key |

FOLJMXLQVWGPHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O.CC(C)CN.CC(C)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.